N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-26(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)19(27)23-21-25-24-20(30-21)17-8-4-5-9-18(17)22/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIIDOHPASNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and appropriate coupling reactions.
Attachment of the sulfonamide group: The sulfonamide moiety can be introduced through sulfonylation reactions using sulfonyl chlorides and amines.
Final coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide-substituted benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide: shares structural similarities with other oxadiazole derivatives and sulfonamide compounds.
Other oxadiazole derivatives: These compounds often exhibit similar biological activities and are used in similar applications.
Sulfonamide compounds: Known for their antimicrobial properties and used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₃O₂S
- Molecular Weight : 300.141 g/mol
- CAS Number : 90147-10-7
Antibacterial Activity
Several studies have reported the antibacterial properties of compounds containing the 1,3,4-oxadiazole moiety. The synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
For instance, a study highlighted that compounds similar to this compound exhibited significant inhibition against these pathogens with varying IC50 values .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Notably:
- Acetylcholinesterase (AChE) : Compounds in this class have been evaluated for their inhibitory effects on AChE, which is crucial for neurotransmission. Some derivatives displayed strong inhibition with IC50 values in the low micromolar range.
- Urease Inhibition : The compound also exhibited strong inhibitory activity against urease, an enzyme involved in the metabolism of urea in bacteria. This activity is particularly relevant for treating infections caused by urease-producing pathogens .
Anticancer Activity
Research indicates that oxadiazole derivatives may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that certain derivatives can effectively reduce cell viability in various cancer cell lines .
Study 1: Antibacterial and Enzyme Inhibition
A comprehensive study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The most active compounds were identified with IC50 values ranging from 0.63 to 2.14 μM against AChE and significant urease inhibition .
| Compound | AChE IC50 (μM) | Urease IC50 (μM) |
|---|---|---|
| 7l | 0.63 | 1.5 |
| 7m | 0.75 | 1.8 |
| 7n | 1.00 | 2.0 |
Study 2: Anticancer Potential
In another study, derivatives of the oxadiazole compound were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .
The biological activity of this compound can be attributed to:
- Interference with Enzyme Function : By binding to active sites of enzymes like AChE and urease.
- Induction of Apoptosis : Through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
